REACTION_SMILES
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[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[O:6][CH:7]([CH3:8])[O:9][C:10](=[O:11])[NH:12][CH2:13][CH:14]([CH2:15][C:16](=[O:17])[O:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH2:26][CH:27]([CH3:28])[CH3:29].[CH3:32][CH2:33][OH:34].[H:30][H:31]>>[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[O:6][CH:7]([CH3:8])[O:9][C:10](=[O:11])[NH:12][CH2:13][CH:14]([CH2:15][C:16](=[O:17])[OH:18])[CH2:26][CH:27]([CH3:28])[CH3:29]
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Name
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CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)O
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Type
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product
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Smiles
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CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |